Dynamin inhibitory peptide

Description

Properties

IUPAC Name |

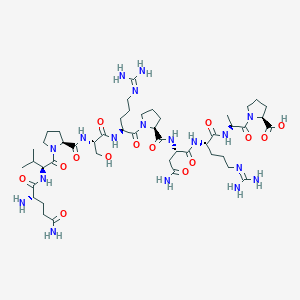

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQOQXYEPUSHJL-LNIRUYPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of Action of Dynamin Inhibitory Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin, a large GTPase, is a critical orchestrator of membrane fission events essential for numerous cellular processes, most notably clathrin-mediated endocytosis (CME) and synaptic vesicle recycling. Its precise regulation is paramount for cellular homeostasis, and its dysfunction is implicated in a range of pathologies. The dynamin inhibitory peptide (DIP) has emerged as a valuable molecular tool for the acute and specific perturbation of dynamin function, enabling detailed investigation of its roles in cellular trafficking and signaling. This technical guide provides an in-depth exploration of the core principle of action of the this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant cellular pathways.

Principle of Action: Competitive Inhibition of Protein-Protein Interaction

The primary mechanism of action of the this compound is the competitive blockade of the interaction between the proline-rich domain (PRD) of dynamin and the Src homology 3 (SH3) domain of amphiphysin.[1][2] Amphiphysin is a crucial adaptor protein that recruits dynamin to the necks of newly formed clathrin-coated pits.[3]

The this compound is a synthetic peptide with the sequence Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro (QVPSRPNRAP). This sequence mimics the binding motif within the PRD of dynamin that is recognized by the SH3 domain of amphiphysin. By saturating the binding sites on amphiphysin's SH3 domains, the peptide effectively prevents the recruitment of endogenous dynamin to the sites of active endocytosis. This disruption of the dynamin-amphiphysin complex formation is the cornerstone of its inhibitory effect. Consequently, the scission of nascent vesicles from the plasma membrane is stalled, leading to an accumulation of clathrin-coated pits and a potent inhibition of endocytosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound and other dynamin inhibitors.

| Parameter | Value | Cell Type/System | Reference |

| Effective Concentration | 10 - 50 µM | Various, including neurons | |

| IC50 (Dynasore) | ~15 µM | HeLa cells (Transferrin uptake) | |

| IC50 (Dyngo-4a) | 5.7 µM | Human osteosarcoma epithelial cells (Transferrin uptake) | |

| Inhibition of GABAAR Endocytosis | 50 µM | Neurons |

Table 1: Potency and Efficacy of Dynamin Inhibitors

| Parameter | Value | Reference |

| Molecular Weight | 1121.26 g/mol | |

| Formula | C47H80N18O14 | |

| Sequence | QVPSRPNRAP | |

| Solubility | Soluble to 1 mg/ml in water | |

| Purity | ≥95% |

Table 2: Physicochemical Properties of this compound

Key Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of clathrin-mediated endocytosis and the workflows of key experimental protocols used to assess the efficacy of the this compound.

Signaling Pathway: Clathrin-Mediated Endocytosis

Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of DIP.

Experimental Workflow: Transferrin Uptake Assay

Caption: Workflow for assessing endocytosis via Transferrin uptake assay.

Experimental Workflow: FM1-43 Synaptic Vesicle Recycling Assay

Caption: Workflow for monitoring synaptic vesicle recycling using FM1-43 dye.

Detailed Experimental Protocols

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This protocol is adapted from established methods to quantify the rate of clathrin-mediated endocytosis.

Materials:

-

Cultured cells grown on glass coverslips

-

Serum-free cell culture medium

-

This compound (or other dynamin inhibitors)

-

Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)

-

Phosphate-buffered saline (PBS), ice-cold

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass coverslips to achieve 60-70% confluency on the day of the experiment.

-

Starvation: Wash cells twice with serum-free medium. Incubate the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.

-

Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (typically 10-50 µM) or vehicle control in serum-free medium for 30 minutes at 37°C.

-

Transferrin Pulse: Add pre-warmed serum-free medium containing fluorescently-labeled transferrin (e.g., 10-25 µg/mL) and the inhibitor (or vehicle) to the cells. Incubate for 1-15 minutes at 37°C. The incubation time can be varied to study the kinetics of uptake.

-

Wash: To stop the uptake and remove non-internalized transferrin, rapidly wash the coverslips three times with ice-cold PBS.

-

Acid Wash (Optional): To remove any remaining surface-bound transferrin, incubate the cells in an acidic buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice, followed by three washes with ice-cold PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize the cells and perform immunofluorescence for other markers. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean intracellular fluorescence intensity per cell using image analysis software such as ImageJ. The reduction in fluorescence intensity in inhibitor-treated cells compared to control cells reflects the degree of endocytosis inhibition.

FM1-43 Assay for Synaptic Vesicle Recycling

This protocol is designed to visualize and quantify the recycling of synaptic vesicles in cultured neurons.

Materials:

-

Cultured neurons on glass coverslips

-

Tyrode's solution (or other suitable physiological buffer)

-

High potassium (K+) Tyrode's solution (e.g., 50-90 mM KCl, with adjusted NaCl to maintain osmolarity)

-

FM1-43 dye (e.g., 10 µM)

-

This compound

-

Fluorescence microscope with a perfusion system and image acquisition software

Procedure:

-

Preparation: Place the coverslip with cultured neurons in a perfusion chamber on the stage of the fluorescence microscope. Continuously perfuse with Tyrode's solution.

-

Inhibitor Incubation: Perfuse the neurons with Tyrode's solution containing the this compound (10-50 µM) or vehicle for a designated pre-incubation period.

-

FM1-43 Loading (Staining): To load the recycling pool of synaptic vesicles, perfuse the neurons with high K+ Tyrode's solution containing FM1-43 dye for 1-2 minutes. This depolarization will induce exocytosis and subsequent compensatory endocytosis, leading to the uptake of the dye into newly formed vesicles.

-

Wash: Perfuse with normal Tyrode's solution for 5-10 minutes to wash away the surface-bound FM1-43.

-

Baseline Imaging: Acquire baseline fluorescence images of the synaptic boutons. The fluorescent puncta represent the loaded synaptic vesicles.

-

Destaining: To induce exocytosis and the release of FM1-43 from the vesicles, stimulate the neurons again with high K+ Tyrode's solution.

-

Image Acquisition during Destaining: Acquire a time-lapse series of images during the destaining process.

-

Analysis: Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay is indicative of the rate of exocytosis and, consequently, the efficiency of synaptic vesicle recycling. Compare the destaining kinetics between control and DIP-treated neurons to assess the impact on vesicle recycling.

Conclusion and Future Directions

The this compound remains a cornerstone tool for the specific and temporal inhibition of dynamin-dependent processes. Its principle of action, centered on the competitive disruption of the dynamin-amphiphysin interaction, provides a targeted approach to dissecting the intricate mechanisms of endocytosis and vesicular trafficking. The experimental protocols detailed herein offer robust methodologies for quantifying the inhibitory effects of DIP and other potential dynamin modulators.

Future research in this area will likely focus on the development of next-generation inhibitors with enhanced cell permeability and in vivo stability. Furthermore, the application of these tools in high-resolution imaging techniques will continue to unravel the precise spatiotemporal dynamics of dynamin function in health and disease, paving the way for the development of novel therapeutic strategies targeting endocytic pathways.

References

A Technical Guide to the Discovery and Development of Dynamin Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynamin, a large GTPase, is a critical regulator of membrane fission in endocytosis. Its function is intricately modulated by interactions with various proteins, primarily through its C-terminal proline-rich domain (PRD). A key interaction is the binding of the PRD to the Src homology 3 (SH3) domain of amphiphysin, which is essential for the recruitment and assembly of dynamin at the necks of budding vesicles. The discovery that this specific protein-protein interaction can be competitively inhibited by a short peptide derived from the PRD of dynamin has provided researchers with a valuable tool to dissect the mechanisms of endocytosis and has opened avenues for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the discovery, mechanism, and experimental application of dynamin inhibitory peptides, with a focus on the core inhibitory sequence QVPSRPNRAP.

Discovery and Historical Context

The foundation for the development of dynamin inhibitory peptides was laid in the mid-1990s with the identification of the protein-protein interactions crucial for dynamin's function. In 1997, a seminal paper by Grabs et al. identified a novel SH3 binding consensus sequence within the proline-rich domain of dynamin that mediates its interaction with the SH3 domain of amphiphysin. This research pinpointed the specific amino acid sequence responsible for this critical interaction.

Contemporaneously, a study by Shupliakov et al. demonstrated the physiological relevance of this interaction in living nerve terminals. By microinjecting a peptide corresponding to the SH3 binding site of dynamin, they observed a potent inhibition of synaptic vesicle endocytosis, leading to an accumulation of invaginated clathrin-coated pits[1]. This provided the first direct evidence that a peptide mimicking this interaction could act as a functional inhibitor of dynamin-dependent processes in a cellular context. These foundational studies established the principle of using peptides to competitively block the dynamin-amphiphysin interaction as a means to inhibit endocytosis.

Mechanism of Action

Dynamin inhibitory peptides function as competitive antagonists of the interaction between the proline-rich domain (PRD) of dynamin and the SH3 domain of amphiphysin and other SH3 domain-containing proteins[2]. The canonical dynamin inhibitory peptide has the sequence QVPSRPNRAP . This sequence mimics the binding motif within dynamin's PRD, allowing it to occupy the peptide-binding pocket of the SH3 domain of amphiphysin. By doing so, it prevents the recruitment of endogenous dynamin to sites of endocytosis, thereby inhibiting the formation and scission of vesicles.

The interaction is highly specific. While dynamin's PRD contains multiple proline-rich sequences that can bind to various SH3 domains, the interaction with the amphiphysin SH3 domain is particularly critical for clathrin-mediated endocytosis. Overexpression of the amphiphysin SH3 domain alone is sufficient to block endocytosis, an effect that can be rescued by the overexpression of dynamin, highlighting the specificity of this interaction.

The signaling pathway and the mechanism of inhibition are depicted in the diagram below.

Caption: Signaling pathway of dynamin-mediated endocytosis and its inhibition by a competitive peptide.

Quantitative Data

For comparison, other small molecule inhibitors of dynamin have been characterized with respect to their potency in GTPase assays. However, these compounds often have different mechanisms of action (e.g., targeting the GTPase domain) and may exhibit off-target effects.

Development of Cell-Permeable Peptides

A significant limitation of the original this compound is its inability to cross the cell membrane, necessitating methods like microinjection for intracellular delivery. To overcome this, a cell-permeable version was developed by conjugating a myristoyl group to the N-terminus of the peptide. Myristoylation is a lipid modification that enhances the hydrophobicity of the peptide, facilitating its passive diffusion across the plasma membrane. This modification has made the this compound a more accessible tool for a broader range of cell-based assays.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the study of dynamin inhibitory peptides.

Solid-Phase Peptide Synthesis (SPPS) of QVPSRPNRAP

This protocol describes a standard manual Fmoc-based solid-phase synthesis approach.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH)

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, NMP

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Arg, Asn, Pro, Arg, Ser, Val, Gln).

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional shaking.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Confirm the identity of the peptide by mass spectrometry.

-

GST Pulldown Assay for Dynamin-Amphiphysin Interaction

This assay is used to qualitatively assess the inhibition of the dynamin-amphiphysin interaction by the inhibitory peptide.

Caption: Workflow for a GST pulldown assay to test the inhibitory peptide.

Materials:

-

Purified GST-tagged amphiphysin SH3 domain

-

Glutathione-Sepharose beads

-

Cell lysate containing dynamin (e.g., from brain tissue or dynamin-expressing cells)

-

This compound (and a scrambled peptide control)

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Wash buffer (e.g., Binding buffer with increased salt concentration)

-

Elution buffer (e.g., Glutathione elution buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-dynamin antibody

Procedure:

-

Bead Preparation: Wash Glutathione-Sepharose beads with binding buffer.

-

Bait Immobilization: Incubate the washed beads with the purified GST-amphiphysin SH3 domain for 1-2 hours at 4°C to immobilize the bait protein.

-

Washing: Wash the beads with binding buffer to remove unbound GST-fusion protein.

-

Inhibition and Binding:

-

In separate tubes, pre-incubate the cell lysate with the this compound, a scrambled control peptide, or buffer alone for 30 minutes at 4°C.

-

Add the pre-incubated lysates to the beads with the immobilized GST-amphiphysin SH3 domain.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and incubating for 10-15 minutes at room temperature.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-dynamin antibody to detect the amount of dynamin that was pulled down in each condition. A reduction in the dynamin band in the presence of the inhibitory peptide indicates successful inhibition of the interaction.

Dynamin GTPase Activity Assay (Malachite Green Assay)

This assay measures the rate of GTP hydrolysis by dynamin and can be used to assess whether the inhibitory peptide affects dynamin's enzymatic activity.

Caption: Workflow for a Malachite Green-based dynamin GTPase assay.

Materials:

-

Purified dynamin protein

-

GTP solution

-

This compound

-

GTPase reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well microplate and plate reader

Procedure:

-

Standard Curve: Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in the GTPase reaction buffer.

-

Reaction Setup:

-

In a 96-well plate, add the GTPase reaction buffer.

-

Add purified dynamin to the wells.

-

Add the this compound at various concentrations to the appropriate wells. Include a no-peptide control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Start the reaction by adding a saturating concentration of GTP to all wells.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the inorganic phosphate released during GTP hydrolysis to produce a colored product. Incubate at room temperature for 15-20 minutes for color development.

-

Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the amount of phosphate released in each well using the phosphate standard curve. Determine the effect of the inhibitory peptide on the rate of GTP hydrolysis. Since the peptide primarily targets the PRD-SH3 interaction, it is not expected to directly inhibit the GTPase domain. This assay can serve as a control to demonstrate the specificity of the peptide's mechanism.

Conclusion and Future Directions

Dynamin inhibitory peptides, born from the fundamental discovery of the dynamin-amphiphysin interaction, have proven to be invaluable tools in cell biology. They offer a specific means to acutely inhibit dynamin-dependent endocytosis, allowing for the elucidation of its role in a myriad of cellular processes. The development of cell-permeable variants has further expanded their utility.

Future research in this area may focus on several key aspects:

-

Development of more potent and stable peptides: Modifications to the peptide backbone or the incorporation of non-natural amino acids could enhance binding affinity and resistance to proteolytic degradation.

-

Targeted delivery: Conjugating the inhibitory peptide to antibodies or other targeting moieties could allow for cell-type-specific inhibition of endocytosis, a valuable tool for in vivo studies and potentially for therapeutic applications.

-

Exploration of therapeutic potential: Given the role of endocytosis in various diseases, including viral entry, neurodegenerative disorders, and cancer, targeted dynamin inhibitory peptides could represent a novel class of therapeutic agents.

This guide provides a comprehensive overview for researchers and drug development professionals interested in utilizing or further developing dynamin inhibitory peptides. The combination of historical context, mechanistic understanding, and detailed experimental protocols serves as a solid foundation for future innovation in this exciting field.

References

An In-depth Technical Guide to a Dynamin Inhibitory Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a well-characterized dynamin inhibitory peptide, focusing on its sequence, structure, mechanism of action, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in cell biology, neuroscience, and drug discovery who are interested in the modulation of dynamin-dependent cellular processes.

Introduction to Dynamin and its Inhibition

Dynamin is a large GTPase that plays a crucial role in clathrin-mediated endocytosis and other membrane remodeling processes, including vesicle scission from the plasma membrane and Golgi apparatus.[1][2] Its function is essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][2] Given its central role in these fundamental cellular activities, dynamin has emerged as a significant target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Inhibition of dynamin function can be achieved through various means, including small molecules and peptide-based inhibitors. Peptide inhibitors, often derived from the interacting domains of dynamin-binding partners, offer a high degree of specificity and can be powerful tools for dissecting the molecular mechanisms of dynamin function. This guide focuses on a specific peptide inhibitor that targets the interaction between dynamin and amphiphysin.

The this compound: QVPSRPNRAP

A key regulatory interaction in clathrin-mediated endocytosis is the binding of the proline-rich domain (PRD) of dynamin to the SH3 domain of amphiphysin.[3] This interaction is crucial for the recruitment and assembly of dynamin at the necks of budding vesicles. The this compound with the sequence Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro (QVPSRPNRAP) is a synthetic peptide that mimics the binding motif within the dynamin PRD.

Sequence and Structural Features

The QVPSRPNRAP peptide corresponds to a critical binding region within the proline-rich domain of dynamin I. The proline and arginine residues within this sequence are particularly important for the high-affinity interaction with the amphiphysin SH3 domain. Structurally, this peptide likely adopts a polyproline type II (PPII) helix conformation, a common structural motif for SH3 domain ligands. This extended helical structure allows for the specific engagement of key residues within the binding groove of the amphiphysin SH3 domain.

Mechanism of Action

The QVPSRPNRAP peptide functions as a competitive inhibitor of the dynamin-amphiphysin interaction. By binding to the SH3 domain of amphiphysin, the peptide prevents the recruitment of endogenous dynamin to sites of endocytosis. This disruption of a critical protein-protein interaction effectively blocks the assembly of the dynamin scission machinery, leading to the inhibition of clathrin-mediated endocytosis.

Below is a diagram illustrating the inhibitory mechanism of the QVPSRPNRAP peptide.

Caption: Mechanism of dynamin inhibition by the QVPSRPNRAP peptide.

Quantitative Data

Precise IC50 and Kd values for the QVPSRPNRAP peptide are not consistently reported in the literature. However, related studies provide valuable context for its potency.

| Inhibitor | Target Interaction | Reported Affinity/Concentration | Reference |

| Amphiphysin 1 SH3 Domain | Dynamin I PRD | Kd = 190 nM | |

| D15 peptide (related dynamin-derived peptide) | Dynamin-Amphiphysin Interaction | 1-2 mM for complete inhibition in neurons | Not found in search results |

It is important to note that the affinity of the full-length proteins may differ from that of the isolated peptide and domain. The high concentrations of the related D15 peptide required for complete inhibition suggest that unmodified, cell-impermeable peptides targeting this interaction may have moderate cell-based potency.

Experimental Protocols

The characterization of dynamin inhibitory peptides relies on a suite of biochemical and cell-based assays. Detailed methodologies for three key experiments are provided below.

In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)

This assay measures the GTPase activity of dynamin by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Materials:

-

Purified dynamin protein

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

Phosphate standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of the this compound in the assay buffer.

-

In a 96-well plate, add the purified dynamin to each well (except for the no-enzyme control).

-

Add the different concentrations of the inhibitory peptide to the respective wells. Include a vehicle control (buffer only).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the peptide to bind to its target.

-

Initiate the reaction by adding a stock solution of GTP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an EDTA solution.

-

Add the Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.

-

Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Caption: Workflow for the in vitro dynamin GTPase assay.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake Assay)

This cell-based assay measures the efficiency of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin, a protein that is specifically taken up by this pathway.

Materials:

-

Cultured cells (e.g., HeLa, COS-7, or relevant neuronal cells)

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

This compound (or a cell-permeable version)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on coverslips or in multi-well plates and grow to the desired confluency.

-

Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to starve the cells and upregulate transferrin receptor expression.

-

Treat the cells with different concentrations of the this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 30 minutes) at 37°C.

-

Add fluorescently labeled transferrin to the medium and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.

-

To stop endocytosis, place the cells on ice and wash them with ice-cold PBS.

-

To remove non-internalized, surface-bound transferrin, perform an acid wash (e.g., with a low pH glycine or citrate buffer) on ice.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

(Optional, for microscopy) Permeabilize the cells and stain with a nuclear counterstain like DAPI.

-

Mount the coverslips on slides or prepare the cells for flow cytometry.

-

Quantify the internalized transferrin fluorescence per cell using image analysis software or a flow cytometer.

-

Calculate the percentage of endocytosis inhibition for each peptide concentration and determine the IC50 value.

Caption: Workflow for the transferrin uptake assay.

Peptide-Protein Binding Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a powerful technique to measure the binding affinity between a small fluorescently labeled molecule (the peptide) and a larger protein (the SH3 domain). When the small fluorescent peptide is unbound, it rotates rapidly in solution, leading to low polarization of the emitted light. Upon binding to the larger protein, its rotation slows down, resulting in a higher polarization value.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC or TAMRA)

-

Purified amphiphysin SH3 domain

-

Binding Buffer (e.g., PBS with 0.01% Tween-20)

-

Black, non-binding 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a constant concentration of the fluorescently labeled peptide in the binding buffer.

-

Prepare a serial dilution of the amphiphysin SH3 domain in the binding buffer.

-

In a black microplate, add the fluorescently labeled peptide to all wells.

-

Add the serially diluted SH3 domain to the wells. Include wells with only the fluorescent peptide (no protein) for the baseline polarization measurement.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

-

Plot the change in mP as a function of the SH3 domain concentration.

-

Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Caption: Workflow for the fluorescence polarization binding assay.

Signaling Pathways and Logical Relationships

The this compound primarily impacts the clathrin-mediated endocytosis pathway. By disrupting the dynamin-amphiphysin interaction, it prevents a key step in the formation of endocytic vesicles. This has downstream consequences for various signaling pathways that are regulated by receptor internalization.

Caption: Signaling pathway affected by the this compound.

Conclusion

The this compound QVPSRPNRAP is a valuable tool for studying the role of the dynamin-amphiphysin interaction in clathrin-mediated endocytosis. Its specific mechanism of action allows for the targeted disruption of this process, enabling researchers to investigate the downstream cellular consequences. The experimental protocols detailed in this guide provide a robust framework for characterizing this and other similar peptide-based inhibitors. Further research to determine the precise in-cell potency and to develop cell-permeable variants will enhance the utility of this peptide for in vivo studies and potential therapeutic applications.

References

The Role of Dynamin in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal role of the large GTPase dynamin in clathrin-mediated endocytosis (CME). We delve into the molecular mechanisms of dynamin-mediated membrane fission, present key quantitative data, detail essential experimental protocols for its study, and offer visualizations of the critical pathways and workflows. This document is intended to serve as a valuable resource for researchers in cell biology and professionals engaged in the development of therapeutics targeting endocytic pathways.

Core Function of Dynamin in Membrane Fission

Dynamin is a 100-kDa GTPase that is indispensable for the scission of nascent vesicles from the plasma membrane during CME.[1][2] Its function is a complex interplay of protein oligomerization, GTP hydrolysis, and forceful constriction of the membrane.[1][3]

1.1. Oligomerization and Helical Assembly:

Upon recruitment to the neck of an invaginated clathrin-coated pit, dynamin monomers self-assemble into a helical collar.[1] This structure is a hallmark of dynamin's mechanism, suggesting a direct role in physically severing the membrane. The dimensions of this helical polymer have been characterized in vitro, with an inner diameter of approximately 20 nm and an outer diameter of around 50 nm. The pitch of the helix can vary, with in vitro measurements between 10 and 13 nm.

1.2. GTP Hydrolysis and Conformational Change:

The energy required for membrane fission is derived from the hydrolysis of GTP. Dynamin possesses a relatively low affinity for GTP and a basal GTP hydrolysis rate that is significantly stimulated upon self-assembly. This assembly-stimulated GTPase activity is a key regulatory feature of dynamin function. GTP hydrolysis triggers a conformational change in the dynamin helix, leading to its constriction and the generation of mechanical force on the underlying membrane tubule.

1.3. Models of Dynamin-Mediated Fission:

Several models have been proposed to explain the precise mechanism of dynamin-driven membrane scission. The "constriction model" posits that the dynamin helix progressively tightens, squeezing the membrane neck until fission occurs. Other models suggest a more complex process involving torque generation and membrane destabilization. It is now largely accepted that constriction is a necessary but not sufficient step for fission, which also requires membrane tension.

Quantitative Data on Dynamin Function

The following tables summarize key quantitative parameters related to dynamin's enzymatic activity and physical properties, providing a basis for comparative analysis and computational modeling.

Table 1: Kinetic Parameters of Dynamin GTPase Activity

| Parameter | Value | Conditions | Reference |

| Basal GTP Hydrolysis Rate | ~0.01 s⁻¹ | Dynamin monomers | |

| 0.0056 - 0.0061 s⁻¹ | Dynamin II, single turnover | ||

| ~0.04 min⁻¹ | Dynamin 1, 10 µM GTP, room temp. | ||

| Stimulated GTP Hydrolysis Rate | >100-fold increase over basal rate | Self-assembly on lipid templates | |

| Dissociation Constant (Kd) for GTP | 0.5 µM | Dynamin II, mantdGTP | |

| Michaelis Constant (Km) for GTP | Varies with mutant | See Table 2 | |

| Hill Coefficient | 2.3 | Cooperative GTPase activity |

Table 2: GTPase Activity of Dynamin Mutants

| Mutant | Relative GTPase Activity (% of Wild-Type) | Key Feature | Reference |

| K44A | Reduced | Defective in GTP binding | |

| S45N | No activity | Defective in GTP binding | |

| T65A | Very low | Defective in GTP hydrolysis | |

| K142A | Near normal | Impaired constriction | |

| R725A | Comparable to wild-type in some assays | Defective in assembly-stimulated GTPase activity |

Table 3: Physical Properties of the Dynamin Helix

| Property | Dimension | Conditions | Reference |

| Inner Diameter | ~20 nm | Dynamin-coated tubule | |

| Outer Diameter | ~50 nm | Dynamin-coated tubule | |

| Pitch (non-constricted) | 10 - 13 nm | In vitro | |

| Pitch (in vivo) | 18 - 20 nm | ||

| Pitch (constricted) | Increases to ~20 nm | Upon GTP hydrolysis | |

| Molecules per Helical Turn | 14.3 dimers | Non-constricted state | |

| ~26 molecules (~13 dimers) | Sufficient for scission in vivo |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of dynamin in clathrin-mediated endocytosis.

3.1. Purification of Recombinant Dynamin

This protocol describes the purification of dynamin from bacterial expression systems, a prerequisite for most in vitro assays.

-

Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the desired dynamin construct (often with an affinity tag like His-tag or GST-tag).

-

Grow the bacterial culture in LB medium to an OD600 of 0.6-0.8 at 37°C.

-

Induce protein expression with IPTG (e.g., 1 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Lysis and Affinity Chromatography:

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the dynamin protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

-

Size-Exclusion Chromatography:

-

Further purify the eluted dynamin and remove aggregates by size-exclusion chromatography.

-

Run the protein solution through a gel filtration column equilibrated with a suitable storage buffer.

-

Collect the fractions containing monomeric/dimeric dynamin.

-

Assess purity by SDS-PAGE and Coomassie blue staining.

-

3.2. In Vitro Dynamin GTPase Activity Assay

This colorimetric assay measures the rate of GTP hydrolysis by monitoring the release of inorganic phosphate (Pi).

-

Reagents:

-

Purified dynamin protein

-

GTP solution

-

Reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

-

Malachite green reagent for phosphate detection

-

(Optional) Liposomes or microtubules to stimulate GTPase activity

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and purified dynamin at the desired concentration.

-

To measure stimulated activity, pre-incubate the dynamin with liposomes or another stimulating agent.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

-

Stop the reaction at each time point by adding EDTA to a final concentration of 100 mM.

-

Add the malachite green reagent to each reaction and incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each reaction from the standard curve.

-

Plot the amount of Pi released over time to determine the rate of GTP hydrolysis.

-

3.3. In Vitro Membrane Fission/Scission Assay

This assay reconstitutes dynamin-mediated membrane fission using artificial lipid vesicles (liposomes) or supported lipid bilayers (SUPER templates).

-

Liposome Preparation:

-

Prepare a lipid mixture containing phospholipids such as PC, PE, PS, and PI(4,5)P2 in chloroform.

-

Dry the lipid mixture to a thin film under a stream of nitrogen gas.

-

Hydrate the lipid film in a suitable buffer to form multilamellar vesicles.

-

Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size.

-

-

Fission Assay using Liposomes and Electron Microscopy:

-

Incubate the prepared liposomes with purified dynamin in the absence of GTP to allow for the formation of dynamin-coated tubules.

-

Add GTP to the reaction mixture to induce fission.

-

At different time points, take aliquots of the reaction and prepare them for negative stain electron microscopy.

-

Visualize the samples using a transmission electron microscope to observe the formation of small vesicles from the dynamin-coated tubules.

-

-

Fission Assay using SUPER Templates and Fluorescence Microscopy:

-

Prepare SUPER templates, which are fluid-supported bilayers with an excess membrane reservoir.

-

Add purified dynamin and GTP to the SUPER templates.

-

Visualize the process in real-time using fluorescence microscopy (if dynamin or lipids are fluorescently labeled).

-

Observe the formation and release of vesicles from the supported bilayer.

-

3.4. Live-Cell Imaging of Dynamin Dynamics using TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the dynamics of dynamin at the plasma membrane with high temporal and spatial resolution.

-

Cell Culture and Transfection:

-

Culture cells (e.g., COS-7, HeLa) on glass-bottom dishes or coverslips suitable for TIRF imaging.

-

Transfect the cells with a plasmid encoding a fluorescently tagged dynamin construct (e.g., dynamin-EGFP).

-

Allow the cells to express the fluorescently tagged protein for 24-48 hours.

-

-

TIRF Microscopy Imaging:

-

Mount the coverslip with the live cells onto the TIRF microscope stage.

-

Maintain the cells at 37°C and 5% CO2 during imaging.

-

Use a high numerical aperture objective to achieve total internal reflection.

-

Acquire time-lapse image series of the cells, focusing on the plasma membrane where clathrin-coated pits are forming.

-

Capture images at a high frame rate to resolve the transient recruitment of dynamin.

-

-

Image Analysis:

-

Use image analysis software to identify and track individual fluorescent puncta corresponding to dynamin at clathrin-coated pits.

-

Quantify the fluorescence intensity of dynamin puncta over time to determine its recruitment dynamics.

-

Correlate the peak of dynamin recruitment with the disappearance of the clathrin signal (if co-expressed with a fluorescently tagged clathrin) to mark the scission event.

-

Visualizing Core Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key aspects of dynamin function in clathrin-mediated endocytosis.

References

The Role of Dynamin Inhibitory Peptide in Blocking Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of dynamin inhibitory peptide in the blockade of endocytosis. Dynamin, a ubiquitously expressed large GTPase, is essential for the scission of nascent vesicles from the plasma membrane during endocytosis. The this compound offers a targeted approach to dissect and modulate this fundamental cellular process, providing a valuable tool for research and potential therapeutic development.

The Mechanism of Dynamin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is the best-characterized pathway for the internalization of a wide array of cargo, including nutrients, signaling receptors, and pathogens. This process involves the coordinated assembly of clathrin and adaptor proteins at the plasma membrane, leading to the formation of a clathrin-coated pit. The GTPase dynamin is recruited to the neck of the invaginated pit, where it oligomerizes and, upon GTP hydrolysis, facilitates the fission of the vesicle from the parent membrane.

The proline-rich domain (PRD) of dynamin is crucial for its recruitment and function, as it mediates interactions with SH3 domain-containing proteins like amphiphysin. This interaction is a critical regulatory step in the final stages of vesicle formation.

This compound: A Competitive Antagonist

The this compound is a synthetic peptide with the sequence QVPSRPNRAP . This sequence mimics the binding motif within the proline-rich domain of dynamin that is recognized by the SH3 domain of amphiphysin[1]. By competitively binding to the SH3 domain of amphiphysin and other dynamin-interacting proteins, the peptide prevents the recruitment of dynamin to the sites of endocytosis, thereby inhibiting vesicle scission.

This targeted inhibition makes the this compound a specific tool for studying dynamin-dependent processes, with fewer off-target effects compared to some small molecule inhibitors.

Quantitative Analysis of Endocytosis Inhibition

The efficacy of the this compound in blocking endocytosis has been demonstrated in various experimental systems. While direct side-by-side comparative studies with standardized IC50 values are not extensively documented in the form of a single comprehensive table, the existing literature provides a strong basis for its inhibitory potential. The effective concentration of the peptide is cell-type and context-dependent, often requiring intracellular delivery methods such as microinjection or the use of cell-permeable peptide variants.

| Inhibitor | Target Cell/System | Cargo/Process Measured | Concentration | Observed Inhibition | Reference |

| This compound | Cultured Neurons | Synaptic Vesicle Recycling | 10-50 µM | Rapid and reversible block of endocytosis | [2] |

| This compound | Hippocampal Neurons | GABA-A Receptor Endocytosis | 50 µM | Inhibition of GABA-A Receptor internalization | [3] |

| Dynasore (for comparison) | Cultured Hippocampal Neurons | Synaptic Vesicle Endocytosis | 80 µM | Complete block of compensatory endocytosis | [4] |

| Dynasore (for comparison) | HeLa Cells | Transferrin Uptake | 15 µM (IC50) | Dose-dependent inhibition of transferrin uptake | [5] |

Note: The data for the this compound is often presented descriptively. The table includes data for the well-characterized small molecule inhibitor, Dynasore, to provide a comparative context for dynamin inhibition.

Experimental Protocols

Inhibition of Receptor-Mediated Endocytosis via Transferrin Uptake Assay

This protocol outlines the steps to assess the inhibition of clathrin-mediated endocytosis using fluorescently labeled transferrin in cultured cells, with the this compound introduced via microinjection.

Materials:

-

Cultured adherent cells (e.g., HeLa, COS-7) grown on glass coverslips

-

This compound (QVPSRPNRAP), sterile filtered solution

-

Scrambled control peptide (e.g., PRAPSNQRVP), sterile filtered solution

-

Microinjection system with microneedles

-

Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells on glass coverslips to achieve 50-70% confluency on the day of the experiment.

-

Microinjection:

-

Prepare the this compound and scrambled control peptide at a final needle concentration of 1-2 mg/mL in sterile injection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).

-

Using a microinjection system, inject the peptide solution into the cytoplasm of target cells. Mark the injected cells, for example, by co-injecting a fluorescent dextran.

-

-

Serum Starvation: After microinjection, incubate the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin from the receptors.

-

Transferrin Uptake:

-

Incubate the cells with 25-50 µg/mL of fluorescently labeled transferrin in serum-free medium for 15-30 minutes at 37°C to allow for endocytosis.

-

-

Acid Wash (Optional): To remove non-internalized, surface-bound transferrin, briefly wash the cells with a pre-chilled acidic buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) on ice.

-

Fixation: Wash the cells three times with cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining and Mounting: Wash the cells again with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of the labeled transferrin in injected (peptide-treated) and non-injected (or scrambled peptide-injected) cells. A significant reduction in fluorescence in the peptide-injected cells indicates inhibition of endocytosis.

-

Assessment of Synaptic Vesicle Recycling Inhibition

This protocol describes a method to study the effect of the this compound on synaptic vesicle recycling in cultured neurons using FM dyes.

Materials:

-

Cultured hippocampal or cortical neurons

-

This compound (QVPSRPNRAP)

-

Scrambled control peptide

-

Patch-clamp setup for whole-cell recording and intracellular dialysis

-

FM dye (e.g., FM1-43 or FM4-64)

-

High K+ stimulation solution (e.g., Tyrode's solution with 90 mM KCl)

-

ADVASEP-7 to remove extracellular FM dye

-

Fluorescence imaging system

Procedure:

-

Neuron Preparation: Use mature cultured neurons (e.g., DIV 14-21).

-

Peptide Loading:

-

Prepare a patch pipette solution containing the this compound (e.g., 500 µM) or the scrambled control peptide.

-

Establish a whole-cell patch-clamp configuration on a target neuron to allow the peptide to dialyze into the cell. Allow at least 10-15 minutes for intracellular equilibration.

-

-

FM Dye Loading:

-

Stimulate the neuron with a high K+ solution in the presence of an FM dye (e.g., 10 µM FM1-43) to induce exocytosis and subsequent endocytic uptake of the dye into recycling synaptic vesicles.

-

-

Dye Washout: Wash the neurons extensively with a solution containing ADVASEP-7 to quench and remove all extracellular and surface-bound FM dye.

-

Imaging of Dye Uptake: Acquire fluorescence images of the presynaptic terminals. The fluorescence intensity of the FM dye is proportional to the amount of synaptic vesicle endocytosis.

-

Dye Unloading (Optional): To confirm that the dye was taken up into functional synaptic vesicles, stimulate the neuron again in the absence of the FM dye and monitor the decrease in fluorescence as the dye is released upon exocytosis.

-

Data Analysis: Compare the FM dye fluorescence intensity in neurons loaded with the this compound to those loaded with the control peptide. A significant reduction in fluorescence indicates inhibition of synaptic vesicle recycling.

Visualizations

Signaling Pathway of Clathrin-Mediated Endocytosis and Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing Endocytosis Inhibition

Caption: Workflow for endocytosis inhibition assay.

Conclusion

The this compound is a powerful and specific tool for the investigation of dynamin-dependent endocytosis. Its mechanism of action, centered on the competitive disruption of the dynamin-amphiphysin interaction, allows for acute and targeted inhibition. While comprehensive quantitative data in the form of standardized IC50 values remains to be fully consolidated, the available evidence strongly supports its efficacy. The detailed experimental protocols provided herein offer a practical guide for researchers to employ this peptide in their studies of endocytosis and related cellular processes. Further research to establish standardized potency metrics and to develop more efficient cell-permeable versions will undoubtedly enhance the utility of this important research tool.

References

- 1. embopress.org [embopress.org]

- 2. bca-protein.com [bca-protein.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the Dynamin-Amphiphysin Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance between dynamin and amphiphysin is a cornerstone of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for nutrient uptake, receptor signaling, and synaptic vesicle recycling. This guide provides a comprehensive technical overview of the dynamin-amphiphysin interaction, focusing on its mechanism, the structural basis of their association, and strategies for its inhibition. We present quantitative data on binding affinities and inhibitor potencies, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows. This document serves as a critical resource for researchers seeking to understand and therapeutically target this pivotal protein-protein interaction.

Introduction: The Critical Partnership of Dynamin and Amphiphysin in Endocytosis

Clathrin-mediated endocytosis is a highly regulated process that involves the coordinated action of numerous proteins to invaginate the plasma membrane and form vesicles. Among the key players are the large GTPase dynamin and the BAR (Bin/Amphiphysin/Rvs) domain-containing protein, amphiphysin.

Dynamin is recruited to the necks of nascent clathrin-coated pits, where it oligomerizes into a helical collar. Through GTP hydrolysis, dynamin is thought to induce a conformational change that constricts and ultimately severs the membrane, leading to vesicle scission.[1]

Amphiphysin plays a crucial role in recruiting dynamin to the site of endocytosis. It directly binds to dynamin's C-terminal proline-rich domain (PRD) via its Src homology 3 (SH3) domain.[2][3] This interaction is essential for the proper localization and function of dynamin. Furthermore, amphiphysin's N-terminal BAR domain can sense and induce membrane curvature, contributing to the shaping of the endocytic pit. The synergistic relationship between dynamin and amphiphysin ensures the efficient progression of vesicle formation and release.

The Molecular Basis of the Dynamin-Amphiphysin Interaction

The interaction between dynamin and amphiphysin is a classic example of a PRD-SH3 domain-mediated association.

-

Dynamin's Proline-Rich Domain (PRD): The C-terminus of dynamin contains a proline-rich domain that serves as a scaffold for the binding of multiple SH3 domain-containing proteins. The specific motif on dynamin 1 recognized by the amphiphysin SH3 domain has been identified as PSRPNR.

-

Amphiphysin's SH3 Domain: The SH3 domain is a small protein module of approximately 60 amino acids that folds into a compact beta-barrel structure. It recognizes and binds to proline-rich sequences on its target proteins. The specificity of the amphiphysin SH3 domain for the dynamin PRD is crucial for the targeted recruitment of dynamin during endocytosis.

The binding of amphiphysin's SH3 domain to dynamin's PRD is a critical regulatory step in endocytosis. This interaction not only localizes dynamin to the neck of the clathrin-coated pit but also influences its GTPase activity.

Below is a diagram illustrating the key protein domains and their interaction.

Quantitative Analysis of the Dynamin-Amphiphysin Interaction and its Inhibition

Understanding the quantitative aspects of the dynamin-amphiphysin interaction and the potency of its inhibitors is crucial for drug development.

Binding Affinity

The strength of the interaction between dynamin's PRD and amphiphysin's SH3 domain has been determined using various biophysical techniques.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |

| Dynamin I PRD and Amphiphysin I SH3 Domain | Surface Plasmon Resonance (SPR) | 190 nM | |

| Full-length Dynamin I and Amphiphysin | Not specified | 10 nM |

Inhibitors of the Dynamin-Amphiphysin Pathway

Direct and specific inhibition of the dynamin-amphiphysin interaction is a promising therapeutic strategy. While few highly specific small molecule inhibitors have been reported, several compounds and peptides can disrupt this pathway.

| Inhibitor | Target/Mechanism of Action | IC50 | Reference(s) |

| P4 Peptide | A peptide derived from the amphiphysin-binding site of dynamin (QVPSRPNRAP) that competitively inhibits the interaction. | Not Reported | |

| Pitstop 2 | Inhibits the interaction between the clathrin terminal domain and amphiphysin. | ~2.7 µM | |

| Bis-T-22 Prodrug | An inhibitor of dynamin's GTPase activity. | ~8.0 µM (in-cell) |

Experimental Protocols for Studying the Dynamin-Amphiphysin Interaction

Detailed methodologies are essential for the accurate and reproducible investigation of the dynamin-amphiphysin interaction.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is designed to determine if dynamin and amphiphysin associate within a cellular context.

Materials:

-

Cell lysate from tissue or cultured cells expressing dynamin and amphiphysin.

-

Antibody against dynamin or amphiphysin (e.g., polyclonal anti-amphiphysin 2 antibody).

-

Control IgG from the same species as the primary antibody.

-

Protein A/G agarose or magnetic beads.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody (e.g., 1-5 µg) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both dynamin and amphiphysin.

GST Pull-Down Assay for In Vitro Interaction

This assay confirms a direct interaction between recombinant dynamin and amphiphysin.

Materials:

-

Purified GST-tagged amphiphysin SH3 domain (bait).

-

Purified dynamin PRD (prey).

-

Glutathione-sepharose beads.

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Wash buffer (e.g., Binding buffer with increased salt concentration).

-

Elution buffer (e.g., Binding buffer containing 10-20 mM reduced glutathione).

Procedure:

-

Bait Immobilization: Incubate GST-tagged amphiphysin SH3 domain with glutathione-sepharose beads for 1-2 hours at 4°C.

-

Washing: Wash the beads to remove unbound bait protein.

-

Interaction: Add the purified dynamin PRD to the beads and incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complex with elution buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting for the presence of both proteins.

In Vitro Liposome Tubulation and Fission Assay

This assay reconstitutes the membrane remodeling activity of dynamin and amphiphysin.

Materials:

-

Large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., 70% PS, 10% biotin-PE, 20% cholesterol).

-

Purified recombinant dynamin and amphiphysin.

-

Reaction buffer (e.g., 25 mM HEPES-KOH pH 7.2, 25 mM KCl, 2.5 mM Mg-acetate, 100 mM K-glutamate).

-

GTP solution.

Procedure:

-

Protein Incubation: Incubate LUVs with amphiphysin to induce membrane tubulation.

-

Dynamin Addition: Add dynamin to the tubulated liposomes. A 1:1 or 1:0.5 molar ratio of dynamin to amphiphysin is often effective.

-

Fission Induction: Initiate the fission reaction by adding GTP (e.g., 1 mM final concentration).

-

Analysis: Visualize the results by negative stain electron microscopy to observe membrane tubules and vesiculated liposomes.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is essential for a clear understanding.

Dynamin-Amphiphysin Signaling in Clathrin-Mediated Endocytosis

Workflow for Identifying Inhibitors of the Dynamin-Amphiphysin Interaction

Future Directions and Therapeutic Potential

The development of specific and potent inhibitors of the dynamin-amphiphysin interaction holds significant therapeutic promise. Such inhibitors could be valuable tools for dissecting the complexities of endocytosis and may have applications in diseases where this process is dysregulated, such as in certain cancers and neurodegenerative disorders.

Future research should focus on:

-

High-throughput screening of small molecule libraries to identify novel inhibitors that directly target the PRD-SH3 binding interface. Assays like FRET and AlphaScreen are well-suited for this purpose.

-

Structure-based drug design to optimize the potency and specificity of lead compounds.

-

In vivo studies to evaluate the efficacy and safety of these inhibitors in disease models.

By continuing to unravel the intricacies of the dynamin-amphiphysin interaction, we can pave the way for innovative therapeutic strategies targeting a fundamental cellular process.

References

The Biological Activity of Cell-Permeable Dynamin Inhibitory Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis. Its function is critical for a myriad of cellular processes, including nutrient uptake, synaptic vesicle recycling, and receptor-mediated signaling. The development of specific inhibitors of dynamin has provided invaluable tools to dissect these complex pathways. Among these, cell-permeable dynamin inhibitory peptides have emerged as highly specific and potent tools for the acute inhibition of dynamin-dependent processes. This technical guide provides a comprehensive overview of the biological activity of a widely used cell-permeable dynamin inhibitory peptide, a myristoylated form of the QVPSRPNRAP sequence. This peptide acts as a competitive inhibitor by blocking the interaction between dynamin and its binding partner, amphiphysin.[1] This guide will detail its mechanism of action, provide quantitative data on its efficacy, outline key experimental protocols, and visualize the associated signaling pathways.

Quantitative Data on Peptide Activity

The myristoylated QVPSRPNRAP peptide is a cell-permeable version of a this compound.[1][2] The myristoylation facilitates its passage across the cell membrane. While a precise IC50 value for the myristoylated QVPSRPNRAP peptide is not consistently reported in the literature, its effective concentrations for inhibiting dynamin-dependent endocytosis have been empirically determined in various cellular contexts. The table below summarizes the key quantitative parameters of this peptide.

| Parameter | Value | Cell Type/System | Reference Assay |

| Sequence | QVPSRPNRAP (Myristoylated at N-terminus) | N/A | N/A |

| Molecular Weight | ~1330.64 g/mol | N/A | N/A |

| Typical Working Concentration | 10 - 100 µM | Various cell lines | Inhibition of endocytosis |

| Reported Effective Concentration | 50 µM | Neurons | Inhibition of GABA-A Receptor Endocytosis |

Mechanism of Action

The myristoylated QVPSRPNRAP peptide competitively inhibits the interaction between the proline-rich domain (PRD) of dynamin and the SH3 domain of amphiphysin. This interaction is crucial for the recruitment of dynamin to clathrin-coated pits, where it mediates the final fission step of vesicle formation. By disrupting this protein-protein interaction, the peptide effectively blocks dynamin-dependent endocytosis.

Caption: Mechanism of action of the cell-permeable this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of the myristoylated QVPSRPNRAP peptide.

Transferrin Uptake Assay for Quantifying Clathrin-Mediated Endocytosis

This assay measures the uptake of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.

Materials:

-

Cells cultured on coverslips

-

Myristoylated QVPSRPNRAP peptide (and control peptide)

-

Serum-free cell culture medium

-

Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and culture to 70-80% confluency.

-

Peptide Incubation: Pre-incubate the cells with the desired concentration of the myristoylated QVPSRPNRAP peptide or a control peptide in serum-free medium for 30-60 minutes at 37°C.

-

Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

-

Washing: Wash the cells three times with ice-cold PBS to remove non-internalized transferrin. An optional acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5 for 30 seconds) can be performed to strip surface-bound transferrin.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between control and peptide-treated cells to determine the extent of endocytosis inhibition.

Caption: Experimental workflow for the Transferrin Uptake Assay.

Western Blot Analysis of Receptor Internalization

This method is used to quantify the amount of a specific receptor on the cell surface versus the internalized pool.

Materials:

-

Cell culture plates

-

Myristoylated QVPSRPNRAP peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against the receptor of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment: Treat cultured cells with the myristoylated QVPSRPNRAP peptide or control at the desired concentration and for the desired time.

-

Surface Biotinylation: Place cells on ice and wash with ice-cold PBS. Incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice to label surface proteins.

-

Quenching: Quench the biotinylation reaction by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).

-

Internalization: Transfer the cells to pre-warmed medium and incubate at 37°C for a specific time to allow for receptor internalization.

-

Biotin Removal from Surface: To distinguish between surface and internalized proteins, treat the cells with a reducing agent (e.g., glutathione solution) to strip biotin from the remaining surface proteins. The internalized, biotinylated proteins will be protected.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer.

-

Pull-down of Biotinylated Proteins: Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.

-

Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the receptor of interest, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the amount of internalized receptor.

Signaling Pathways Affected by Dynamin Inhibition

Inhibition of dynamin-dependent endocytosis by the myristoylated QVPSRPNRAP peptide has significant consequences for various signaling pathways, particularly those initiated by receptor internalization. Below are diagrams illustrating the impact on NMDA and GABA-A receptor signaling.

Inhibition of NMDA Receptor Internalization

NMDA receptor internalization is a dynamin-dependent process. Preventing this internalization can have profound effects on synaptic plasticity and excitotoxicity. For instance, the internalization of NMDA receptors can trigger the activation of the PKD1 pathway, which in turn phosphorylates and downregulates the remaining surface NMDA receptors.

Caption: Signaling consequence of inhibiting NMDA receptor internalization.

Inhibition of GABA-A Receptor Internalization

The constitutive endocytosis of GABA-A receptors is also a dynamin-mediated process involving the adaptor protein AP2 and clathrin. Inhibition of this process leads to an accumulation of GABA-A receptors at the cell surface, thereby enhancing inhibitory synaptic transmission.

Caption: Signaling consequence of inhibiting GABA-A receptor internalization.

Conclusion

The cell-permeable myristoylated QVPSRPNRAP this compound is a powerful and specific tool for the acute inhibition of dynamin-dependent endocytosis. Its ability to competitively block the dynamin-amphiphysin interaction allows for targeted investigation of the roles of endocytosis in a wide range of cellular functions. This guide provides the necessary quantitative data, detailed experimental protocols, and an understanding of the affected signaling pathways to effectively utilize this peptide in research and drug development. While a precise IC50 value remains to be robustly established, the provided effective concentration ranges offer a solid starting point for experimental design. The continued application of this and similar inhibitory peptides will undoubtedly lead to further insights into the intricate processes governed by dynamin.

References

An In-depth Technical Guide to Dynamin Isoforms and Inhibitor Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the three classical dynamin isoforms—Dynamin 1, 2, and 3—and the specificity of small molecule inhibitors that target their function. It is designed to be a valuable resource for researchers in cell biology, neuroscience, and cancer biology, as well as for professionals involved in drug discovery and development.

Introduction to Dynamin Isoforms

Dynamin is a family of large GTPases that play a critical role in membrane fission events within eukaryotic cells.[1] The "classical" dynamins are comprised of three isoforms encoded by distinct genes: DNM1, DNM2, and DNM3.[] These isoforms share a high degree of sequence homology, approximately 80%, and a conserved domain structure consisting of a GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD).[] Despite their structural similarities, the dynamin isoforms exhibit distinct tissue expression patterns and have both overlapping and unique cellular functions.[]

-

Dynamin 1 (Dyn1): Primarily expressed in neurons, Dynamin 1 is crucial for synaptic vesicle endocytosis, a process essential for the rapid recycling of synaptic vesicles following neurotransmission.[3]

-

Dynamin 2 (Dyn2): Ubiquitously expressed in all tissues, Dynamin 2 is involved in a wide range of cellular processes, including clathrin-mediated endocytosis, caveolae internalization, cytokinesis, and the regulation of the cytoskeleton.

-

Dynamin 3 (Dyn3): Predominantly found in the brain, testes, and lungs, Dynamin 3 has been implicated in postsynaptic functions, including the morphogenesis of dendritic spines.

The distinct roles of these isoforms make them attractive targets for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. However, the development of isoform-specific inhibitors remains a significant challenge.